

A Technical Guide to Bromazepam-d5 for Research Applications

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Compound of Interest

Compound Name: Bromazepam-d5

Cat. No.: B10829101

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This technical guide provides an in-depth overview of **Bromazepam-d5**, a deuterated internal standard essential for the accurate quantification of Bromazepam in forensic and research settings. The document details available suppliers, physicochemical properties, experimental protocols, and the primary signaling pathway associated with Bromazepam's mechanism of action.

Bromazepam-d5 Suppliers for Research Purposes

Bromazepam-d5 is available from several chemical suppliers, primarily as a Certified Reference Material (CRM) or an analytical standard. It is typically supplied as a solution in methanol or as a crystalline solid.

Table 1: Summary of **Bromazepam-d5** Suppliers

Supplier	Product Name	Item No.	Format	Concentration/Purity	Storage	Stability
Cayman Chemical	Bromazola m-d5 (CRM)	38455	Solution in Methanol	100 µg/ml	-20°C	≥ 4 years[1]
Cayman Chemical	Bromazola m-d5	36918	Crystalline Solid	≥99% deuterated forms (d1-d5)[2]	-20°C	≥ 5 years[2]
Benchchem	Bromazola m-d5	B10829101	Solid	Typically 95%[3]	-20°C	Not specified
LGC Standards	Bromazola m-d5 (CRM)	CAY-38455-0.1MG	Solution in Methanol	100 µg/ml	-20°C	Not specified
Labchem	Bromazola m-d5	---	Not specified	Not specified	-20°C	Not specified

Note: LGC Standards and Labchem are distributors for products manufactured by other chemical companies like Cayman Chemical.[4][5][6]

Physicochemical and Analytical Data

Bromazolam-d5 is the deuterated analog of Bromazolam, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically almost identical to the analyte but has a distinct mass.[3]

Table 2: Physicochemical Properties of **Bromazolam-d5**

Property	Value	Source
Formal Name	8-bromo-1-methyl-6-phenyl-d5-4H-[1][2][7]triazolo[4,3-a][1][7]benzodiazepine	[1][2]
Molecular Formula	C ₁₇ H ₈ D ₅ BrN ₄	[1][2]
Formula Weight	358.2 / 358.3 g/mol	[1][2][3]
InChI Key	KCEIOBKDDQAYCM-VIQUYUKPQSA-N	[1][2][3]
Solubility (Solid form)	DMF: 30 mg/ml DMSO: 20 mg/ml Ethanol: 10 mg/ml DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	[2][8]

Table 3: Quantitative Analytical Data for Bromazolam (using **Bromazolam-d5**)

Analytical Method	Matrix	Concentration Range / Limit	Source
LC-MS/MS	Blood	Reporting Limit: 2.0 ng/mL	[9]
LC-MS/MS	Blood (Impaired Driving Cases)	4.2 - 990 ng/mL (Mean: 125 ng/mL)	[9]
LC-MS/MS	Blood (Non-fatal Overdose)	3.5 - 310.0 ng/mL (Mean: 86.4 ng/mL)	[10]
GC-MS	Postmortem Blood	5.9 - 352 ng/mL (Mean: 59.1 ng/mL)	[11]

Experimental Protocols

Synthesis of Bromazolam (Conceptual Adaptation for Bromazolam-d5)

The synthesis of **Bromazolam-d5** is not explicitly detailed in the literature, but it would follow the established synthesis of Bromazolam with the incorporation of deuterated precursors.[3] A likely strategy involves using a deuterated phenyl-containing starting material.[3][12][13]

Protocol Outline:

- **Acylation:** 2-Amino-5-bromobenzophenone (using a deuterated benzophenone precursor) undergoes acylation with chloroacetyl chloride to form an intermediate.[13]
- **Amination:** The resulting chloroacetamide is treated with ammonia to yield 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide.[13]
- **Cyclization:** An intramolecular reaction forms the seven-membered diazepine ring, yielding 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one.[13]
- **Phosphinylation:** The diazepine intermediate is reacted with a phosphinic chloride (e.g., di-4-morpholinylphosphinic chloride) in the presence of a base like sodium hydride.[12]
- **Triazole Ring Formation:** The final step involves the addition of acetylhydrazide, which, upon heating, forms the fused triazole ring, yielding Bromazolam.[12][13]

Quantification of Bromazolam in Blood using LC-MS/MS

Bromazolam-d5 is critically employed as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS) for the accurate quantification of Bromazolam.[3]

Methodology Overview:

- **Sample Preparation:** A known concentration of **Bromazolam-d5** (internal standard) is spiked into the biological matrix (e.g., blood, plasma, urine).
- **Extraction:** The analyte and internal standard are extracted from the matrix, typically using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography (LC) system. A C18 or similar reversed-phase column is used to separate Bromazolam from other matrix components.

- Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.[7]
- Quantification: The instrument monitors specific precursor-to-product ion transitions for both Bromazolam and **Bromazolam-d5**. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Bromazolam in the original sample, correcting for any sample loss during preparation or variations in instrument response.

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